molecular formula C17H19Cl2N3O3S2 B215243 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine

Número de catálogo B215243
Peso molecular: 448.4 g/mol
Clave InChI: FGOVJONHWWWBAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine, commonly known as BAY 43-9006 or sorafenib, is a small molecule kinase inhibitor that is used in the treatment of various cancers. The drug is known to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways that are involved in tumor growth and progression.

Mecanismo De Acción

BAY 43-9006 works by inhibiting the activity of multiple kinases that are involved in tumor growth and progression. The drug targets RAF kinases, which play a key role in the MAPK/ERK signaling pathway that is involved in cell proliferation and survival. Additionally, BAY 43-9006 inhibits the activity of VEGFR-2 and PDGFR-beta, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a number of biochemical and physiological effects on cancer cells. The drug inhibits cell proliferation and induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes. Additionally, BAY 43-9006 has been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BAY 43-9006 has several advantages for use in lab experiments. The drug is relatively easy to synthesize and is commercially available, making it readily accessible to researchers. Additionally, BAY 43-9006 has been extensively studied and its mechanism of action is well understood, making it a valuable tool for studying cancer biology.
However, there are also limitations to the use of BAY 43-9006 in lab experiments. The drug has been shown to have off-target effects on other kinases and signaling pathways, which can complicate data interpretation. Additionally, the drug has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in cell culture or animal models.

Direcciones Futuras

There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that incorporate BAY 43-9006 with other drugs or treatment modalities. Additionally, there is ongoing research into the use of BAY 43-9006 in combination with immunotherapy, which may enhance the anti-tumor immune response. Finally, there is interest in the development of more potent and selective kinase inhibitors that target specific signaling pathways and have fewer off-target effects.

Métodos De Síntesis

The synthesis of BAY 43-9006 is a complex process that involves multiple steps. The first step involves the reaction of 2,6-dichloro-3-methylphenyl isothiocyanate with 3-aminopyridine-4-carboxylic acid to form the intermediate 3-(2,6-dichloro-3-methylphenylthio)pyridine-4-carboxamide. The intermediate is then reacted with butylamine and sulfonyl chloride to form the final product, BAY 43-9006.

Aplicaciones Científicas De Investigación

BAY 43-9006 has been extensively studied for its potential use in the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. The drug has been shown to inhibit the activity of multiple kinases that are involved in tumor growth and progression, including RAF kinases, VEGFR-2, and PDGFR-beta.

Propiedades

Nombre del producto

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine

Fórmula molecular

C17H19Cl2N3O3S2

Peso molecular

448.4 g/mol

Nombre IUPAC

1-butyl-3-[4-(2,6-dichloro-3-methylphenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C17H19Cl2N3O3S2/c1-3-4-8-21-17(23)22-27(24,25)14-10-20-9-7-13(14)26-16-12(18)6-5-11(2)15(16)19/h5-7,9-10H,3-4,8H2,1-2H3,(H2,21,22,23)

Clave InChI

FGOVJONHWWWBAW-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC(=C2Cl)C)Cl

SMILES canónico

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC(=C2Cl)C)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.